Phosphonic acid, tolyl-, diethyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
1-diethoxyphosphoryl-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17O3P/c1-4-13-15(12,14-5-2)11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEVSSUXQVVUNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182809 | |
| Record name | Phosphonic acid, tolyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28652-46-2 | |
| Record name | Phosphonic acid, tolyl-, diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028652462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, tolyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Chemical Transformations of Diethyl Tolylphosphonate
Hydrolysis Kinetics and Mechanisms of Diethyl Tolylphosphonate Esters
The hydrolysis of diethyl tolylphosphonate involves the cleavage of one or both of its ethyl ester linkages to yield the corresponding phosphonic acid monoester or the fully de-esterified tolylphosphonic acid. This transformation can be catalyzed by either acid or base, with each pathway exhibiting distinct mechanistic features and kinetic profiles.
The acid-catalyzed hydrolysis of dialkyl arylphosphonates, such as diethyl tolylphosphonate, proceeds as a two-step consecutive reaction. nih.govnih.gov The first step is the hydrolysis of one ester group to form the ethyl tolylphosphonate monoester, which is then followed by the slower, rate-determining hydrolysis of the second ester group to yield tolylphosphonic acid. nih.govnih.gov
The reaction is generally conducted by heating the phosphonate (B1237965) ester with a strong mineral acid, such as concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr). nih.gov The mechanism for this transformation is predominantly of the AAC2 type, involving a nucleophilic attack by a water molecule on the protonated phosphoryl group, leading to P-O bond cleavage. nih.govresearchgate.net However, for sterically bulkier alcohol groups like isopropanol, an AAl1 mechanism has also been proposed. researchgate.net
Kinetic studies on a series of dialkyl arylphosphonates have quantified the influence of both the alkyl and aryl substituents on the reaction rate. Electron-withdrawing substituents on the aryl ring have been shown to accelerate the hydrolysis process. nih.gov The pseudo-first-order rate constants (k) for the two consecutive hydrolysis steps of various dialkyl arylphosphonates highlight these structural effects.
Table 1: Kinetic Data for the Two-Step Acidic Hydrolysis of Representative Dialkyl Arylphosphonates Data presented for structurally similar compounds to illustrate general kinetic behavior.
| Aryl Group (Y-Ph) | Alkyl Group (R) | k₁ (h⁻¹) | k₂ (h⁻¹) | Reference |
|---|---|---|---|---|
| Phenyl | Methyl | 1.36 | 1.52 | nih.gov |
| Phenyl | Ethyl | 0.62 | 0.86 | nih.gov |
| 4-Methylphenyl (p-tolyl) | Methyl | 1.03 | 1.12 | nih.gov |
| 4-Methylphenyl (p-tolyl) | Ethyl | 0.50 | 0.62 | nih.gov |
| 4-Acetylphenyl | Methyl | 3.20 | 2.84 | nih.gov |
| 4-Acetylphenyl | Ethyl | 1.40 | 1.51 | nih.gov |
Base-catalyzed hydrolysis, or saponification, of diethyl tolylphosphonate is typically an irreversible process that proceeds via nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic phosphorus atom. nih.gov This reaction is generally faster than its acid-catalyzed counterpart. The mechanism involves the formation of a pentacoordinate intermediate, followed by the departure of an ethoxide leaving group.
The rate of base-catalyzed hydrolysis is highly sensitive to steric hindrance in the alkoxy group. nih.gov For instance, phosphonates with methyl ester groups hydrolyze significantly faster than those with isopropyl groups. nih.gov A study on the hydrolysis of aryl methylphosphonate (B1257008) esters coordinated to a dinuclear cobalt(III) complex reported a Brønsted βlg value of -1.12, indicating a substantial development of negative charge on the leaving group oxygen atom in the transition state. nih.gov For the uncomplexed phosphonates, the value was less negative at -0.69, but still indicative of a transition state with significant dissociative character. nih.gov
Achieving selective mono-hydrolysis to isolate the ethyl tolylphosphonate monoester requires careful control of reaction conditions to prevent the formation of the fully hydrolyzed diacid. This is often accomplished by using a stoichiometric amount (typically 1.0 to 1.2 equivalents) of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is frequently carried out at reduced temperatures (e.g., 0 °C) in a mixed solvent system, such as tetrahydrofuran (B95107) (THF) and water. These conditions help to control the reactivity and favor the formation of the monoester product. It is important to note that the selective mono-dealkylation of dialkyl phosphonates using certain reagents like iodotrimethylsilane (B154268) is challenging, as using one equivalent of the reagent often results in a mixture of starting material, mono-dealkylated, and di-dealkylated products. rsc.org
Dealkylation Reactions of Diethyl Tolylphosphonate
Dealkylation offers an alternative, often milder, route to phosphonic acids compared to traditional hydrolysis. These reactions involve cleavage of the carbon-oxygen (C-O) bond of the ester rather than the phosphorus-oxygen (P-O) bond.
Trimethylsilyl (B98337) halides are widely used reagents for the mild and efficient dealkylation of phosphonate esters. nih.govbeilstein-journals.org The general mechanism involves a nucleophilic attack by the halide ion on the α-carbon of the ethyl group (an SN2 reaction), with the phosphoryl oxygen acting as a nucleophile toward the silicon atom. This forms a silylated phosphonate intermediate and an ethyl halide. For a diester like diethyl tolylphosphonate, the reaction proceeds in two steps to form a bis(trimethylsilyl) tolylphosphonate intermediate. nih.gov This silyl (B83357) ester is highly susceptible to solvolysis and is readily cleaved by the addition of water or an alcohol (e.g., methanol) to yield the final tolylphosphonic acid. beilstein-journals.org
The reactivity of the trimethylsilyl halide is crucial, with iodotrimethylsilane (TMSI) being the most reactive, allowing for rapid and quantitative reactions at room temperature. rsc.org Bromotrimethylsilane (TMSBr) is also highly effective. beilstein-journals.org Chlorotrimethylsilane (TMSCl) is less reactive and often requires the addition of an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), to generate the more reactive TMSI in situ. oup.com Alternatively, the reaction with TMSCl can be driven to completion by using higher temperatures (90-140 °C) in a sealed vessel, often in a compatible solvent. google.com The use of a solvent like chlorobenzene (B131634) has been shown to dramatically reduce reaction times compared to solvent-free conditions. google.com
Table 2: Conditions for TMSCl-Mediated Dealkylation of Various Diethyl Phosphonates Data presented for structurally similar compounds to illustrate general reaction conditions.
| Phosphonate Ester Substrate | Solvent | Temperature | Time (h) | Conversion (%) | Reference |
|---|---|---|---|---|---|
| Diethyl allylphosphonate | Chlorobenzene | 130-140 °C | 10 | 100 | google.com |
| Diethyl (2-ethoxycarbonylethyl)phosphonate | Chlorobenzene | 130-140 °C | 10 | 100 | google.com |
| Diethyl (2-phenylethenyl)phosphonate | Chlorobenzene | 130-140 °C | 12 | 100 | google.com |
| Diethyl (4-chlorobenzyl)phosphonate | Chlorobenzene | 130-140 °C | 8 | 100 | google.com |
Besides silyl halides, other reagents can effect the dealkylation of phosphonate esters. Boron tribromide (BBr₃) is a powerful Lewis acid that can cleave the C-O bonds of phosphonate esters under mild conditions to form borophosphonate oligomers, which are subsequently hydrolyzed to the phosphonic acid. beilstein-journals.orgresearchgate.net The reaction is typically performed in an aprotic solvent like toluene (B28343) at temperatures ranging from -30 °C to 70 °C. beilstein-journals.org
Nucleophilic Attack and Substitution Reactions Involving the Phosphonate Moiety
The phosphorus atom in diethyl tolylphosphonate is electrophilic and serves as a primary site for nucleophilic attack. These reactions typically proceed through a substitution mechanism at the phosphorus center, where a nucleophile replaces one of the ethoxy groups. The mechanism of these substitutions can be either concerted (SN2-like) or stepwise, involving a pentacoordinate intermediate.
The hydrolysis of dialkyl phosphonates is a two-step process, with the second hydrolysis step typically being the rate-determining one. nih.gov
Table 1: General Reactivity Trends in the Hydrolysis of Dialkyl Arylphosphonates
| Substituent on Aryl Group | Relative Rate of Hydrolysis | Probable Mechanism |
| Electron-donating (e.g., methyl) | Slower | SN2-like |
| Unsubstituted | Baseline | SN2-like |
| Electron-withdrawing (e.g., nitro) | Faster | SN2-like |
| This table is based on general principles and data from related compounds, not specific experimental data for diethyl tolylphosphonate. |
Stronger nucleophiles, such as organometallic reagents, also readily react with phosphonate esters. The reaction of diethyl phosphonate with Grignard reagents, for example, leads to the formation of secondary and subsequently tertiary phosphine (B1218219) oxides. This transformation involves the sequential replacement of the ethoxy groups by the alkyl or aryl group from the Grignard reagent. libretexts.org Similarly, organolithium reagents are expected to react with diethyl tolylphosphonate, leading to the formation of new carbon-phosphorus bonds. youtube.comsigmaaldrich.com
The aminolysis of phosphonate esters, another example of nucleophilic substitution, can proceed through either a concerted or a stepwise mechanism, depending on the basicity of the attacking amine and the nature of the leaving group. sapub.orgresearchgate.net For diethyl tolylphosphonate, reaction with a primary or secondary amine would likely lead to the corresponding phosphonamidate.
Radical and Radical Anion Intermediates in Arylation Reactions (e.g., SRN1 Mechanism)
The involvement of radical and radical anion intermediates in the reactions of organophosphorus compounds is a key aspect of their chemistry, particularly in arylation reactions. The SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism is a chain reaction that proceeds through the formation of a radical anion intermediate.
While specific studies on the SRN1 reactions of diethyl tolylphosphonate are not extensively documented, the general mechanism can be extrapolated from studies on other organophosphorus compounds. The initiation step of an SRN1 reaction typically involves the transfer of an electron to the substrate to form a radical anion. This can be achieved through photostimulation or by using a strong electron donor. For an aryl phosphonate like diethyl tolylphosphonate, the radical anion would be formed by the addition of an electron to the aromatic ring or the phosphoryl group.
This radical anion can then fragment, expelling a leaving group (in this case, likely one of the ethoxy groups, though C-P bond cleavage is also a possibility) to form a new radical. This radical can then react with a nucleophile to form a new radical anion, which propagates the chain by transferring an electron to a new molecule of the starting material.
The feasibility of such a reaction with diethyl tolylphosphonate would depend on its reduction potential and the stability of the resulting radical anion intermediate. The tolyl group, being weakly electron-donating, might slightly destabilize a radical anion on the aromatic ring compared to an unsubstituted phenyl group.
Oxidation and Reduction Chemistry of Phosphonate Esters
The phosphonate moiety in diethyl tolylphosphonate is generally stable towards oxidation and reduction under mild conditions. However, under more forcing conditions, transformations can occur.
Oxidation:
The phosphorus(V) center in a phosphonate is in a high oxidation state and is therefore resistant to further oxidation. The tolyl group, however, can be oxidized. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid would likely oxidize the methyl group of the tolyl substituent to a carboxylic acid, yielding diethyl (4-carboxyphenyl)phosphonate. The aromatic ring itself could also be susceptible to oxidation under harsh conditions, leading to ring-opening products.
Reduction:
The reduction of phosphonate esters is a challenging transformation. The P=O bond is very stable, and its reduction requires powerful reducing agents. Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of reducing a wide variety of functional groups, including esters and amides. ic.ac.ukmasterorganicchemistry.comnumberanalytics.comyoutube.comyoutube.com While the reduction of carboxylic acid esters to primary alcohols by LiAlH4 is a standard organic transformation, the reduction of phosphonate esters is less common. It is plausible that under forcing conditions, LiAlH4 could reduce the P=O bond of diethyl tolylphosphonate, potentially leading to a phosphine oxide or even a phosphine, although this would likely require harsh conditions and may be accompanied by the reduction of the ester groups to alcohols. The specific products of such a reaction with diethyl tolylphosphonate are not well-documented in the literature.
Table 2: Predicted Products of Oxidation and Reduction of Diethyl Tolylphosphonate
| Reagent | Predicted Major Product(s) | Reaction Type |
| Potassium Permanganate (KMnO4) | Diethyl (4-carboxyphenyl)phosphonate | Oxidation of tolyl group |
| Lithium Aluminum Hydride (LiAlH4) | Tolylphosphine oxide, Ethanol (speculative) | Reduction of phosphonate and ester groups |
| This table represents predicted outcomes based on the general reactivity of the functional groups present and not on specific experimental results for diethyl tolylphosphonate. |
Spectroscopic Characterization and Structural Elucidation of Diethyl Tolylphosphonate
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For diethyl tolylphosphonate, a combination of 31P, 1H, and 13C NMR, along with two-dimensional techniques, offers a comprehensive structural picture.
31P NMR spectroscopy is particularly informative for phosphorus-containing compounds like diethyl tolylphosphonate. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment. In diethyl tolylphosphonate, the phosphorus atom is in a phosphonate (B1237965) ester linkage, which typically results in a chemical shift in a specific region of the 31P NMR spectrum.
Furthermore, coupling between the phosphorus nucleus and adjacent protons (31P-1H coupling) can provide additional structural information. For example, the protons on the methylene (B1212753) groups of the ethyl esters would be expected to show coupling to the phosphorus atom, resulting in a characteristic splitting pattern in the 1H NMR spectrum.
Table 1: Representative 31P NMR Data for Analogous Compounds
| Compound | Solvent | Chemical Shift (δ) in ppm |
| Diethyl phosphite (B83602) | Not specified | Data available through SpectraBase spectrabase.com |
| Diethyl phenyl phosphate (B84403) | Not specified | Data available through SpectraBase spectrabase.com |
Note: Specific chemical shift values require access to the SpectraBase database.
1H and 13C NMR spectroscopy are essential for characterizing the organic portions of the diethyl tolylphosphonate molecule: the tolyl group and the two ethyl groups.
In the 1H NMR spectrum , one would expect to see distinct signals for the aromatic protons of the tolyl group, the methyl protons of the tolyl group, the methylene protons of the ethyl groups, and the methyl protons of the ethyl groups. The integration of these signals would correspond to the number of protons in each unique environment. The aromatic protons would likely appear as a complex multiplet in the downfield region of the spectrum. The methyl group on the tolyl ring would appear as a singlet. The methylene protons of the ethyl groups would be expected to appear as a quartet due to coupling with the adjacent methyl protons, and they would also exhibit coupling to the phosphorus atom. The terminal methyl protons of the ethyl groups would appear as a triplet.
The 13C NMR spectrum would provide information on the carbon skeleton. Separate signals would be observed for the aromatic carbons of the tolyl group, the methyl carbon of the tolyl group, the methylene carbons of the ethyl groups, and the methyl carbons of the ethyl groups. The chemical shifts of the aromatic carbons would indicate the substitution pattern on the benzene (B151609) ring. The methylene carbons, being directly attached to the oxygen atoms of the phosphonate ester, would appear at a characteristic downfield shift.
While specific spectral data for diethyl tolylphosphonate is not detailed in the search results, studies on similar structures, such as 4'-substituted diethyl 1-methylthio-2-oxo-2-phenylethylphosphonates, demonstrate the utility of 1H and 13C NMR in assigning the complete structure of such molecules. nih.gov
Table 2: Predicted 1H and 13C NMR Resonances for Diethyl Tolylphosphonate
| Moiety | Proton (1H) Environment | Predicted Chemical Shift (δ) in ppm | Carbon (13C) Environment | Predicted Chemical Shift (δ) in ppm |
| Tolyl | Aromatic Protons | ~7.0-8.0 | Aromatic Carbons | ~120-140 |
| Tolyl | Methyl Protons | ~2.3 | Methyl Carbon | ~20-25 |
| Ethyl | Methylene Protons (-CH2-) | ~4.0 | Methylene Carbon (-CH2-) | ~60-70 |
| Ethyl | Methyl Protons (-CH3) | ~1.3 | Methyl Carbon (-CH3) | ~15-20 |
Note: These are approximate chemical shift ranges and can vary based on the specific isomer of tolylphosphonate (ortho, meta, or para) and the solvent used.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for confirming the connectivity of atoms within the diethyl tolylphosphonate molecule.
A COSY experiment would show correlations between coupled protons. For instance, it would confirm the coupling between the methylene and methyl protons of the ethyl groups.
An HSQC experiment would reveal correlations between protons and the carbons to which they are directly attached. This would definitively link the proton signals to their corresponding carbon signals in the 1H and 13C NMR spectra, respectively. For example, it would show a correlation between the methylene proton signal and the methylene carbon signal of the ethyl groups.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the functional groups present. For diethyl tolylphosphonate, the IR spectrum would be characterized by several key absorption bands.
A strong absorption band is expected in the region of 1200-1260 cm-1 , which is characteristic of the P=O (phosphoryl) stretching vibration . The exact position of this band can be influenced by the electronic effects of the substituents on the phosphorus atom.
Another significant feature would be the absorption bands corresponding to the P-O-C stretching vibrations , which typically appear in the region of 1000-1050 cm-1 for the P-O-(Aryl) bond and around 950-1050 cm-1 for the P-O-(Alkyl) bonds.
The presence of the aromatic tolyl group would be indicated by C-H stretching vibrations above 3000 cm-1 and C=C stretching vibrations in the 1450-1600 cm-1 region. The aliphatic C-H stretching vibrations of the ethyl groups would be observed in the 2850-3000 cm-1 range.
While a specific IR spectrum for diethyl tolylphosphonate was not found, the NIST Chemistry WebBook provides IR data for the related compound diethyl phosphite, which shows characteristic P-H and P-O-C stretching frequencies. nist.gov Additionally, IR spectra of similar phosphonate derivatives confirm the presence of these key functional group absorptions. researchgate.netresearchgate.net
Table 3: Characteristic Infrared Absorption Frequencies for Diethyl Tolylphosphonate
| Functional Group | Vibrational Mode | Expected Frequency Range (cm-1) |
| P=O | Stretching | 1200 - 1260 |
| P-O-Aryl | Stretching | 1000 - 1050 |
| P-O-Alkyl | Stretching | 950 - 1050 |
| Aromatic C-H | Stretching | > 3000 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For diethyl tolylphosphonate, electron ionization (EI) mass spectrometry would likely be employed.
The molecular ion peak (M+) in the mass spectrum would confirm the molecular weight of diethyl tolylphosphonate. The fragmentation pattern would be expected to show characteristic losses of fragments from the parent molecule. Common fragmentation pathways for phosphonates include cleavage of the P-C bond and the P-O bonds.
For instance, one might observe the loss of an ethoxy radical (-OCH2CH3) or an ethylene (B1197577) molecule (CH2=CH2) from the ethyl ester groups. Cleavage of the P-C bond would result in a fragment corresponding to the tolyl group. The relative intensities of these fragment ions provide clues about the stability of the resulting ions and the strength of the chemical bonds.
While a specific mass spectrum for diethyl tolylphosphonate was not available, mass spectra of related compounds like diethyl malonate and N,N-diethyl-m-toluamide (DEET) from the NIST Chemistry WebBook illustrate typical fragmentation patterns for molecules containing ethyl and tolyl groups, respectively. nist.govnist.gov
UV-Visible Spectroscopy in Conjugated and Chromophoric Systems
UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated and chromophoric systems. The tolyl group in diethyl tolylphosphonate contains a benzene ring, which is a chromophore that absorbs UV light.
The UV-visible spectrum of diethyl tolylphosphonate would be expected to show absorption bands in the ultraviolet region, characteristic of the π → π* electronic transitions of the aromatic ring. The position of the absorption maximum (λmax) and the molar absorptivity (ε) would be influenced by the substitution on the benzene ring (the methyl group and the phosphonate group).
While a specific UV-visible spectrum for diethyl tolylphosphonate was not found, data for other aromatic compounds such as diethyl phthalate (B1215562) show characteristic UV absorptions. researchgate.netresearchgate.net The solvent used can also influence the position and intensity of the absorption bands.
Computational and Theoretical Studies of Diethyl Tolylphosphonate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules like diethyl tolylphosphonate with high accuracy. DFT calculations are foundational for understanding molecular geometry, orbital energies, and reactivity patterns. nih.gov
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. crystalsolutions.eu For diethyl tolylphosphonate, this involves calculating the total energy of the molecule for various arrangements of its atoms and finding the arrangement with the minimum energy. This optimized geometry corresponds to the most stable conformation.
Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311G(d,p), which provides a good balance of accuracy and computational cost for organophosphorus compounds. researchgate.netresearchgate.net The optimization yields key structural parameters, including bond lengths, bond angles, and dihedral angles. While specific, published DFT data for diethyl tolylphosphonate is scarce, representative values for the core phosphonate (B1237965) structure can be derived from studies on closely related molecules, such as diethyl trichloro-methyl phosphonate. researchgate.net
Conformational analysis is also crucial, as rotations around single bonds (e.g., P-C and O-C bonds) can lead to different conformers with varying energies. Computational methods can map the potential energy surface to identify low-energy conformers and the transition states that separate them, providing a comprehensive picture of the molecule's flexibility.
| Parameter | Atoms Involved | Typical Calculated Value |
|---|---|---|
| Bond Length | P=O | ~1.48 Å |
| Bond Length | P-C (aryl) | ~1.79 Å |
| Bond Length | P-O (ester) | ~1.58 Å |
| Bond Angle | O=P-C | ~115° |
| Bond Angle | O=P-O | ~117° |
| Bond Angle | O-P-O | ~102° |
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. pku.edu.cn The energies of the HOMO and LUMO, and the energy gap between them (the HOMO-LUMO gap), are critical indicators of a molecule's kinetic stability and reactivity. acadpubl.eu
For diethyl tolylphosphonate, the HOMO is expected to be located primarily on the electron-rich tolyl ring, making this part of the molecule susceptible to attack by electrophiles. Conversely, the LUMO is likely to be centered on the phosphorus atom and the P=O bond, indicating this is the most probable site for nucleophilic attack.
A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. acadpubl.eu DFT calculations can precisely determine the energies of these orbitals. For instance, a study on a different heterocyclic compound using DFT found a HOMO-LUMO gap of 4.0106 eV, which indicates high stability. acadpubl.eu Similar calculations for diethyl tolylphosphonate would quantify its reactivity profile.
An Electrostatic Potential (ESP) map is a visual tool used to understand the distribution of charge within a molecule. libretexts.org It is plotted onto the molecule's electron density surface, using colors to represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), while blue indicates regions of positive electrostatic potential (electron-poor). Green and yellow represent areas that are relatively neutral. youtube.com
For diethyl tolylphosphonate, an ESP map would reveal:
A region of intense negative potential (red) around the phosphoryl oxygen atom due to its high electronegativity and lone pairs of electrons. This is the primary site for interaction with electrophiles and for forming hydrogen bonds.
A region of positive potential (blue) around the phosphorus atom, which is bonded to three electronegative oxygen atoms, making it an electrophilic center.
Slightly positive regions on the hydrogens of the ethyl groups.
ESP maps are invaluable for predicting intermolecular interactions and the initial sites of chemical reactions. walisongo.ac.id
Quantum Chemical Modeling of Reaction Mechanisms and Transition States
Quantum chemical modeling allows for the detailed investigation of reaction pathways. By applying DFT, researchers can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. researchgate.netimist.ma
A transition state is the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency in the computational analysis. researchgate.net The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
For instance, a DFT study on the reaction of diethyl trichloro-methyl phosphonate with a phosphinite nucleophile successfully modeled the reaction pathways. imist.maimist.ma The calculations showed that the nucleophilic attack occurs preferentially at a chlorine atom rather than the carbon atom, in full agreement with experimental results. This was determined by calculating the free enthalpy variations for different pathways. A similar approach applied to diethyl tolylphosphonate could model its hydrolysis, thermal decomposition, or its role in reactions like the Hirao coupling, providing deep mechanistic insights.
Spectroscopic Parameter Prediction and Validation against Experimental Data
Computational chemistry is frequently used to predict spectroscopic data, such as NMR chemical shifts (¹H, ¹³C, ³¹P) and IR vibrational frequencies. These predictions serve as a powerful tool for validating the accuracy of the computational model and aiding in the interpretation of experimental spectra. github.io
The process involves first optimizing the molecular geometry and calculating the relevant spectroscopic properties using a suitable level of theory. For NMR predictions, functionals like WP04 have been shown to perform well when benchmarked against experimental data, especially when solvent effects are included using models like the Polarizable Continuum Model (PCM). github.io
The calculated spectra are then compared with experimentally measured spectra. A strong correlation between the predicted and experimental data confirms that the computed low-energy conformation is the dominant one in solution and that the theoretical model is reliable. This validation is a critical step before using the model to predict other properties or reaction outcomes. Machine learning approaches are also emerging as a rapid and accurate alternative to DFT for predicting NMR spectra. nih.gov
Molecular Dynamics Simulations for Conformational Landscapes (if applicable for relevant derivatives)
While DFT is excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation.
For a relatively small molecule like diethyl tolylphosphonate, MD is most applicable when studying its interactions with a larger system, such as a solvent box, a surface, or a biological macromolecule. For example, a combined DFT and MD study on other organophosphorus flame retardants investigated their binding interactions within the active site of a cytochrome P450 enzyme, revealing how these molecules are metabolized. researchgate.net MD simulations could similarly be employed to study how derivatives of diethyl tolylphosphonate, perhaps incorporated into a polymer or as a ligand, interact with proteins or other materials, exploring their conformational landscapes in complex environments.
Advanced Research Applications of Diethyl Tolylphosphonate
Role in Materials Science and Surface Chemistry
The ability of the phosphonate (B1237965) group to strongly interact with metal oxide surfaces makes diethyl tolylphosphonate and its derivatives valuable components in the design of advanced materials. This interaction is leveraged in surface modification, the creation of hybrid materials, and the development of materials with specific conductive or gelling properties.
Design of Surface Modifiers and Functional Coatings
Diethyl tolylphosphonate serves as a precursor to tolylphosphonic acid, which can be used to modify the surfaces of various materials, including metallic nanoparticles. mdpi.comutm.my The phosphonate headgroup has a strong affinity for metal oxide surfaces, allowing for the formation of robust coatings. researchgate.net These modifications can enhance the stability of nanoparticles in biological fluids, prevent aggregation, and introduce new functionalities to the surface. nih.gov For instance, the tolyl group can be further functionalized to attach specific molecules, such as drugs or targeting ligands, for applications in targeted drug delivery. mdpi.comnih.gov
Functional coatings incorporating phosphonate-based molecules are also being developed for corrosion protection. These coatings can form a dense, protective layer on metal surfaces, inhibiting corrosive processes. researchgate.net The principles of surface modification with phosphonates suggest that diethyl tolylphosphonate could be a valuable component in creating such anti-corrosion coatings.
Formation of Self-Assembled Monolayers (SAMs) on Metal Oxide Substrates
The phosphonate group is an excellent anchor for the formation of self-assembled monolayers (SAMs) on a variety of metal oxide substrates, including stainless steel, titanium dioxide (TiO2), zirconium dioxide (ZrO2), and silicon dioxide (SiO2). researchgate.netnih.govpsu.eduutwente.nlprinceton.edu The process typically involves the hydrolysis of the diethyl ester to the corresponding phosphonic acid, which then covalently bonds to the metal oxide surface. nih.gov
These SAMs can create highly ordered and densely packed layers, which can alter the surface properties of the substrate, such as its wettability and adhesion characteristics. The tolyl group in diethyl tolylphosphonate would form the outer surface of the SAM, imparting its own chemical and physical properties to the modified material. The formation of such well-defined organic layers on inorganic substrates is a cornerstone of nanotechnology and is crucial for the development of sensors, electronic devices, and biocompatible implants.
| Substrate | Binding of Phosphonate | Potential Application of Tolylphosphonate SAM |
| Stainless Steel | Covalent bidentate binding | Corrosion resistance, controlled bio-adhesion |
| Titanium Dioxide (TiO2) | Strong surface interaction | Biocompatible coatings for implants, photocatalysis |
| Zirconium Dioxide (ZrO2) | Formation of dense, ordered monolayers | Gate dielectrics in electronics, high-performance coatings |
| Silicon Dioxide (SiO2) | Strong bonding to the native oxide layer | Surface passivation in microelectronics, sensor functionalization |
Integration into Hybrid Materials and Nanocomposites
Diethyl tolylphosphonate and similar phosphonate esters are valuable building blocks for the creation of organic-inorganic hybrid materials and nanocomposites. rsc.orgrsc.org These materials combine the properties of both the organic and inorganic components at the nanoscale, leading to novel functionalities.
A key application is in the synthesis of hybrid materials where the phosphonate group acts as a bridge between an inorganic network and an organic polymer. For example, diethyl octylphosphonate, a close structural analog of diethyl tolylphosphonate, has been used in the one-step synthesis of mesoporous TiO2-octylphosphonate hybrid materials. beilstein-journals.org In such syntheses, the phosphonate ester reacts to form Ti-O-P bonds, integrating the organic moiety directly into the inorganic framework. This approach allows for precise control over the material's structure and porosity.
Furthermore, phosphonate-functionalized molecules can be used to encapsulate inorganic nanoparticles, creating stable nanocomposites with tailored properties for applications in bone regeneration and other biomedical fields. nih.govmdpi.com The tolyl group of diethyl tolylphosphonate could be used to tune the compatibility of the nanocomposite with a surrounding polymer matrix or to introduce specific aromatic interactions.
Development of Proton Conductors and Organo-Gelators
The phosphonate group plays a role in the design of materials with specific ionic conductivity. While direct studies on diethyl tolylphosphonate for proton conduction are limited, the broader class of metal phosphates and phosphonates is known to exhibit proton conductivity, which is crucial for applications in fuel cells and other electrochemical devices. mdpi.comrsc.orgresearchgate.netresearchgate.netrsc.org The presence of P-OH groups, which can be formed from the hydrolysis of the ester, is key to facilitating proton transport.
In a different application, phosphonate esters, including bisphosphonate esters, can act as effective organo-gelators. nih.govfigshare.com When mixed with certain metal ions, such as aluminum(III) or iron(III), in an organic liquid, they can form complexes that self-assemble into fibrillar networks. acs.orgnih.gov This process leads to the gelation of the liquid at room temperature. The properties of these organogels can be tuned by modifying the structure of the phosphonate ester, suggesting that diethyl tolylphosphonate could be a component in such two-part gelator systems.
Catalysis and Ligand Design in Organometallic Chemistry
In the field of organometallic chemistry, phosphorus-containing compounds are of paramount importance as ligands for transition metal catalysts. chiba-u.jp The electronic and steric properties of these ligands are crucial in controlling the activity and selectivity of the catalyst.
Phosphonate Esters as Ligands in Transition Metal Catalysis
While phosphines are the most common class of phosphorus-based ligands, other organophosphorus compounds, including phosphonates, are also explored for their potential in catalysis. tcichemicals.com The phosphorus atom in diethyl tolylphosphonate possesses a lone pair of electrons that can be donated to a metal center, forming a metal-ligand complex.
The tolyl group in diethyl tolylphosphonate can influence the ligand's properties in several ways:
Steric Hindrance: The bulky tolyl group can create a specific steric environment around the metal center, which can influence the selectivity of the catalytic reaction.
Electronic Effects: The aromatic tolyl group can affect the electron density on the phosphorus atom, thereby modulating the strength of the metal-ligand bond.
Although specific examples of diethyl tolylphosphonate being used as a primary ligand in industrial catalysis are not widely reported, the fundamental principles of ligand design suggest its potential. Related phosphonate and sulfoxide-phosphine ligands have been successfully used in transition metal complexes, indicating the viability of this class of compounds in catalytic applications. bohrium.com Further research may uncover specific catalytic systems where the unique properties of the tolylphosphonate ligand are advantageous.
| Feature of Diethyl Tolylphosphonate as a Potential Ligand | Implication for Catalysis |
| Phosphorus atom with a lone pair | Ability to coordinate with transition metals |
| Bulky tolyl group | Can provide steric control, influencing reaction selectivity |
| Aromatic tolyl group | Can modify the electronic properties of the catalytic center |
Precursors for Catalytically Active Species in Organic Transformations
While not a catalyst itself, diethyl tolylphosphonate serves as a valuable precursor and directing group in the synthesis of more complex molecules that can act as ligands for catalytically active metal centers. The phosphonate group is a powerful directing group in modern organic synthesis, capable of activating specific positions on the aromatic ring for further functionalization.
Recent research has demonstrated that aryl phosphonates can direct the ortho C–H borylation of the aromatic ring using iridium catalysts. nih.gov This reaction provides a direct route to ortho-functionalized aryl phosphonates, which are challenging to synthesize through other means. nih.gov These resulting boronic esters are versatile intermediates that can undergo subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form highly substituted biaryl phosphonates. ncl.ac.uk These products can then be transformed into sophisticated phosphine (B1218219) ligands, which are crucial components in homogeneous catalysis.
Furthermore, aryl phosphonates can be synthesized via palladium-catalyzed C–P bond-forming reactions between an aryl nonaflate (derived from a phenol) and a P(O)H compound like diethyl phosphite (B83602). nih.govacs.org This methodology highlights the role of such phosphonates as stable, accessible building blocks for creating molecules with potential catalytic applications. nih.govacs.org The tolyl group in diethyl tolylphosphonate can influence the electronic and steric properties of these subsequent ligands, fine-tuning the activity and selectivity of the final catalyst.
Intermediate in Complex Organic Synthesis
Diethyl tolylphosphonate is a key reagent in several classes of organic reactions, enabling the construction of complex carbon skeletons and heterocyclic systems. Its primary utility stems from the ability to form a stabilized carbanion, which is a potent nucleophile.
Diethyl tolylphosphonate is a classic reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used modification of the Wittig reaction for synthesizing alkenes. wikipedia.orgthieme-connect.com In this reaction, the phosphonate is first deprotonated at the carbon adjacent to the phosphorus atom (the α-carbon) using a strong base (e.g., NaH, LDA) to form a stabilized phosphonate carbanion. wikipedia.org This carbanion is more nucleophilic and generally less basic than the corresponding Wittig ylides. wikipedia.orgthieme-connect.com
The carbanion then undergoes a nucleophilic addition to an aldehyde or ketone, leading to an intermediate that eliminates a water-soluble dialkyl phosphate (B84403) salt to form a carbon-carbon double bond. wikipedia.org A significant advantage of the HWE reaction is that it predominantly yields the thermodynamically more stable (E)-alkene, often with high selectivity. wikipedia.orgnrochemistry.com The water-soluble nature of the phosphate byproduct simplifies purification compared to the triphenylphosphine (B44618) oxide generated in the standard Wittig reaction. wikipedia.org
| Reactant 1 (Phosphonate) | Reactant 2 (Carbonyl) | Base | Product (Alkene) | Stereoselectivity |
| Diethyl tolylmethylphosphonate | Aldehyde (R'-CHO) | NaH | 1-Tolyl-2-R'-ethene | Predominantly (E) |
| Diethyl tolylmethylphosphonate | Ketone (R'-CO-R'') | LDA | 1-Tolyl-2,2-R',R''-ethene | Varies |
This table represents a generalized HWE reaction scheme. The specific tolyl isomer (o, m, p) and the carbonyl substrate (R', R'') determine the exact structure of the product.
The HWE reaction's utility extends to intramolecular versions, which are powerful tools for constructing heterocyclic rings. hud.ac.ukclockss.org If the phosphonate and a carbonyl group are present in the same molecule, an intramolecular HWE reaction can lead to the formation of cyclic alkenes, including various heterocycles like benzopyrans and benzoxepins. clockss.orgresearchgate.net By designing a substrate that contains a diethyl tolylphosphonate moiety and a distal aldehyde or ketone, chemists can forge unsaturated heterocyclic systems that are otherwise difficult to access. conicet.gov.ar
Additionally, derivatives of diethyl tolylphosphonate can participate in cycloaddition reactions. For instance, vinylphosphonates, which can be prepared from related phosphonate precursors, undergo 1,3-dipolar cycloadditions with nitrile oxides to regioselectively produce functionalized isoxazoles, a class of five-membered heterocycles. osi.lv The Pudovik and Kabachnik-Fields reactions also provide routes to α-aminophosphonates that can incorporate or be attached to heterocyclic cores, highlighting the versatility of phosphonate chemistry in this area. bohrium.comarkat-usa.org
While diethyl tolylphosphonate itself is not a β-phosphonomalonate, its carbanion is a key precursor for synthesizing related and valuable building blocks like β-ketophosphonates. The condensation of a phosphonate carbanion with an ester is a standard method for preparing β-ketophosphonates. organic-chemistry.org A general and efficient procedure involves generating the lithium salt of a phosphonate (e.g., from dimethyl methylphosphonate) with lithium diisopropylamide (LDA) and reacting it with an ester to yield the target β-ketophosphonate at 0°C in high yield. organic-chemistry.org
To prepare a β-phosphonomalonate derivative, the carbanion generated from deprotonation of diethyl tolylphosphonate could, in principle, be reacted with an appropriate electrophile such as a dialkyl carbonate or an alkyl chloroformate. This acylation reaction would install a second ester group at the α-position, yielding a tolyl-substituted phosphonomalonate. These resulting molecules are highly functionalized intermediates, useful for further synthetic elaborations.
Derivatization Techniques for Analytical Characterization (e.g., Mass Spectrometry)
The analysis of phosphonic acids, the hydrolysis products of esters like diethyl tolylphosphonate, often requires a derivatization step to increase their volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis. osti.govnih.gov Because phosphonic acids are polar and non-volatile, they are not directly amenable to conventional GC methods. oup.com
Two primary derivatization strategies are employed: silylation and methylation.
Silylation: This is a common and effective method where the acidic protons of the phosphonic acid are replaced with trimethylsilyl (B98337) (TMS) groups. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to convert the phosphonic acid into its volatile TMS ester. oup.comoup.comresearchgate.net Optimized procedures, including heating the reaction mixture, ensure complete derivatization for quantitative analysis. oup.com
Methylation: This technique involves converting the phosphonic acid into its corresponding methyl ester. While diazomethane (B1218177) has been a traditional reagent, safer alternatives like trimethyloxonium (B1219515) tetrafluoroborate (B81430) (TMO·BF₄) have been shown to be effective for methylating phosphonic acids, even within complex environmental samples, for subsequent GC-MS analysis. osti.gov
These derivatization techniques are crucial for the unambiguous identification and quantification of phosphonic acid degradation products in various matrices.
| Derivatization Method | Reagent(s) | Typical Conditions | Analyte Form for MS |
| Silylation | BSTFA + 10% TMCS, Pyridine | 90°C, 150 min | Trimethylsilyl ester |
| Methylation | TMO·BF₄ | Ambient Temperature | Methyl ester |
This table summarizes common derivatization methods applicable to the analysis of tolylphosphonic acid following hydrolysis of its diethyl ester. osti.govoup.com
Environmental Chemical Research on Organophosphate Esters (Focus on behavior)
Diethyl tolylphosphonate belongs to the class of organophosphate esters (OPEs), which are widely used as flame retardants and plasticizers. researchgate.netmdpi.comnih.gov As these compounds are often physically mixed into products rather than chemically bonded, they can be released into the environment through volatilization, leaching, and abrasion. researchgate.net Consequently, OPEs have become ubiquitous environmental contaminants found in water, air, soil, and dust. mdpi.comnih.gov
The environmental behavior of a specific OPE like diethyl tolylphosphonate is governed by its physicochemical properties. Key parameters include its water solubility, vapor pressure, and the octanol-water partition coefficient (Kow), which indicates its tendency to partition into organic matter and potentially bioaccumulate.
Environmental Occurrence and Distribution of Aryl Organophosphate Esters
Aryl organophosphate esters (OPEs), a class of compounds that includes diethyl tolylphosphonate, are recognized as widespread environmental contaminants due to their extensive use as flame retardants and plasticizers. While specific monitoring data for diethyl tolylphosphonate are scarce in publicly available literature, the distribution of structurally similar aryl OPEs, such as tricresyl phosphates (TCPs), provides significant insight into its likely environmental presence.
These compounds are released into the environment through various pathways, including industrial discharge, leaching from consumer products, and volatilization from materials during use. mst.dk Consequently, aryl OPEs have been detected across a range of environmental matrices. In aquatic environments, they are found in surface waters, with concentrations varying based on proximity to industrial and urban sources. mst.dk Due to their chemical properties, many aryl OPEs tend to adsorb to particulate matter, leading to their accumulation in sediments and soils. mst.dkwho.int For instance, TCP has been detected in river water, Canadian drinking water samples at concentrations ranging from 0.3 to 4.3 ng/L, and in sewage sludge at levels from 57 to 12,000 µg/kg dry matter. mst.dk
The atmospheric presence of aryl OPEs is also a key aspect of their environmental distribution. Volatilization from products can lead to their release into the air, where they can exist in both the gas phase and adsorbed to particulate matter. mst.dk This atmospheric transport allows for their distribution to remote locations, far from their original sources.
Table 1: Environmental Occurrence of Selected Aryl Organophosphate Esters
| Compound/Mixture | Environmental Matrix | Concentration Range | Location/Study Reference |
|---|---|---|---|
| Tricresyl phosphate (TCP) | Drinking Water | 0.3–4.3 ng/L | Canada mst.dk |
| Tricresyl phosphate (TCP) | Sewage Sludge | 57–12,000 µg/kg dry matter | Denmark mst.dk |
| Tricresyl phosphate (TCP) | Soil (Chemical Plant) | 1.0–4.0 mg/kg | mst.dk |
Transformation Chemistry of Organophosphate Esters in Environmental Compartments
The environmental persistence of diethyl tolylphosphonate and related aryl OPEs is largely determined by their transformation through biotic and abiotic processes. The primary degradation pathways include hydrolysis, photolysis, and biodegradation.
Hydrolysis: The ester linkages in organophosphate esters are susceptible to hydrolysis, breaking down the compound into a diester and an alcohol. The rate of hydrolysis is influenced by pH and temperature. For tricresyl phosphate, it is readily hydrolyzed in alkaline conditions to form dicresyl phosphate and cresol, while it remains stable in neutral and acidic media at normal temperatures. who.int Generally, the hydrolysis of phosphonate esters can be catalyzed by acids or bases. nih.gov While abiotic hydrolysis occurs, the process is often significantly accelerated by microbial activity. who.intnih.gov
Photolysis: Photodegradation can also contribute to the transformation of OPEs in the environment, particularly in sunlit surface waters and in the atmosphere. The absorption of ultraviolet (UV) radiation can lead to the cleavage of chemical bonds within the molecule. Studies on other organic compounds, like diethyl phthalate (B1215562), have demonstrated that photocatalytic degradation, often mediated by naturally occurring substances like titanium dioxide, can be an effective removal process. researchgate.netnih.govosti.gov
Biodegradation: Biodegradation is a crucial process for the removal of aryl OPEs from the environment. biotechrep.ir Microorganisms in soil, sediment, and water can utilize these compounds as a source of carbon and phosphorus. biotechrep.ir The initial and most critical step in the biodegradation of many organophosphates is the enzymatic hydrolysis of the ester bonds. biotechrep.irnih.gov Enzymes such as phosphotriesterases and esterases, found in a variety of bacteria and fungi, are capable of catalyzing this reaction. biotechrep.irnih.gov For tricresyl phosphate, biodegradation in aquatic environments is reported to be rapid, with near-complete degradation in river water within five days. who.int The biodegradation half-life of TCP in sewage sludge has been measured to be as short as 7.5 hours. who.int Studies on coastal sediments have shown that microbial communities significantly enhance the degradation of OPEs, with half-lives under biotic conditions being substantially shorter than under abiotic conditions. nih.gov For instance, the half-lives of some OPEs in coastal sediments ranged from 16.8 to 46.8 days under biotic conditions, compared to 23.3 to 77.0 days in abiotic settings. nih.gov
Table 2: Degradation Half-lives of Selected Organophosphate Esters
| Compound/Mixture | Process | Half-life | Environmental Compartment/Conditions |
|---|---|---|---|
| Tricresyl phosphate (TCP) | Biodegradation | 7.5 hours | Sewage Sludge who.int |
| Tricresyl phosphate (TCP) | Abiotic Degradation | 96 days | Not specified who.int |
| Various OPEs | Biodegradation | 16.8 - 46.8 days | Coastal Sediments (Biotic) nih.gov |
| Various OPEs | Abiotic Degradation | 23.3 - 77.0 days | Coastal Sediments (Abiotic) nih.gov |
Transport and Fate Mechanisms in Aquatic and Atmospheric Systems
The movement and ultimate fate of diethyl tolylphosphonate and other aryl OPEs in the environment are governed by their physical and chemical properties, as well as environmental conditions.
Transport in Aquatic Systems: In aquatic environments, the transport of aryl OPEs is influenced by their water solubility and tendency to adsorb to solids. Compounds like tricresyl phosphate have low water solubility and a high affinity for particulate matter. who.int This leads to their rapid adsorption onto sediment in rivers and lakes. who.int As a result, while they may be detected in the water column, a significant portion of the environmental load is expected to reside in the sediment. This partitioning behavior affects their bioavailability and the primary routes of exposure for aquatic organisms.
Atmospheric Transport: The presence of aryl OPEs in the atmosphere indicates that atmospheric transport is a significant pathway for their distribution. mst.dk These compounds can be released into the air through volatilization from manufactured goods. mst.dk Once in the atmosphere, they can be transported over long distances, either in the gas phase or adsorbed to airborne particles. This long-range transport can lead to their deposition in remote ecosystems, far from their points of origin. The main environmental releases are anticipated from their use in products like hydraulic fluids, lubricants, and as plasticizers and flame retardants. industrialchemicals.gov.au These releases are likely to impact surface waters, sediments, and soils, particularly in areas with high industrial or human activity. industrialchemicals.gov.au
Future Research Directions and Emerging Trends in Diethyl Tolylphosphonate Chemistry
Sustainable and Green Synthetic Methodologies for Phosphonate (B1237965) Esters
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For phosphonate esters, including diethyl tolylphosphonate, this translates to a focus on reducing waste, minimizing the use of hazardous reagents, and improving energy efficiency. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.netmdpi.comnih.gov In the context of phosphonate synthesis, microwave-assisted methods have been shown to significantly reduce reaction times and improve yields compared to conventional heating. rsc.orgnih.gov For instance, the microwave-assisted Kabachnik-Fields reaction, a three-component condensation to form α-aminophosphonates, can be achieved in minutes with high yields, often without the need for a catalyst. nih.gov This approach holds significant promise for the efficient and green synthesis of diethyl tolylphosphonate derivatives.
Solvent-Free and Catalyst-Free Reactions: Eliminating solvents and catalysts from chemical processes is a key principle of green chemistry. rsc.org Research has demonstrated the feasibility of synthesizing phosphonates under solvent-free conditions, often with the aid of microwave irradiation or sonication. rsc.org Furthermore, catalyst-free versions of important reactions, such as the Kabachnik-Fields condensation, have been developed, simplifying purification and reducing environmental impact. mdpi.com
Biocatalysis: The use of enzymes as catalysts in organic synthesis offers unparalleled selectivity and mild reaction conditions. While still an emerging area for phosphonate esters, biocatalysis presents a significant opportunity for the sustainable production of compounds like diethyl tolylphosphonate. mdpi.com The development of robust enzymes capable of catalyzing C-P bond formation could revolutionize the synthesis of these valuable molecules. nih.gov
Table 1: Comparison of Green Synthetic Methodologies for Phosphonate Esters
| Methodology | Advantages | Challenges |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, improved energy efficiency. rsc.orgresearchgate.net | Potential for localized overheating, specialized equipment required. |
| Solvent-Free Synthesis | Reduced waste, simplified purification, lower environmental impact. rsc.org | Limited to certain reaction types, potential for solid-state reactivity issues. |
| Catalyst-Free Synthesis | No catalyst contamination of products, reduced cost and waste. mdpi.com | May require harsher reaction conditions, limited scope. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. mdpi.com | Enzyme stability and availability, substrate scope limitations. nih.gov |
Exploration of Novel Reactivity and Unprecedented Transformations
Beyond established synthetic methods, researchers are actively exploring new ways to functionalize and transform phosphonate esters, opening up avenues to novel molecular architectures.
C-H Borylation and Subsequent Functionalization: A significant breakthrough has been the development of phosphonate-directed ortho C-H borylation of aromatic phosphonates. nih.gov This method allows for the direct introduction of a boronic ester group onto the aromatic ring, which can then be readily converted into a wide range of other functional groups, including phenols, halides, and nitriles. nih.gov This strategy provides a powerful tool for creating highly substituted phosphoarenes from simple starting materials.
Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis has become indispensable in modern organic synthesis. For arylphosphonates, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enable the formation of biaryl phosphonate structures. ncl.ac.ukdigitellinc.com These reactions often utilize specialized phosphine (B1218219) ligands to achieve high efficiency and selectivity. ncl.ac.uk The development of more active and versatile catalyst systems will continue to expand the scope of these transformations.
C-P Bond Activation: The carbon-phosphorus (C-P) bond is known for its robustness. rsc.org However, the selective activation and functionalization of this bond represents an exciting frontier in organophosphorus chemistry. Developing catalytic methods to cleave and reform the C-P bond in a controlled manner would unlock unprecedented synthetic possibilities for modifying diethyl tolylphosphonate and related compounds.
Advanced Computational Modeling for Predictive Chemical Design
Computational chemistry has become an integral part of the modern research workflow, enabling the prediction of molecular properties and the rational design of new compounds.
Density Functional Theory (DFT) Calculations: DFT is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. In the context of diethyl tolylphosphonate, DFT calculations can provide insights into its geometry, vibrational frequencies, and the nature of its frontier molecular orbitals (HOMO and LUMO). nih.gov This information is crucial for understanding its reactivity and designing new reactions.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or physical properties. nih.goviosrjournals.orgmdpi.com For phosphonates, QSAR studies can be used to predict properties like toxicity, carcinogenicity, or inhibitory activity against specific enzymes. nih.goviosrjournals.org These models rely on molecular descriptors that quantify various aspects of the molecule's structure and are invaluable for prioritizing synthetic targets.
Table 2: Key Computational Parameters in Phosphonate Chemistry
| Parameter | Description | Application |
|---|---|---|
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Predicts reactivity and sites of electrophilic/nucleophilic attack. |
| Molecular Electrostatic Potential (MEP) | Represents the charge distribution around a molecule. | Identifies regions prone to electrostatic interactions. |
| Topological Indices | Numerical descriptors derived from the molecular graph. | Used in QSAR models to correlate structure with activity. iosrjournals.org |
| Binding Energy | The energy released upon the interaction of a ligand with a receptor. | Predicts the affinity of a molecule for a biological target in molecular docking studies. nih.gov |
Development of Structure-Property Relationships for Tailored Applications
A deep understanding of how the molecular structure of diethyl tolylphosphonate influences its macroscopic properties is essential for designing materials with specific functions.
Flame Retardants: Organophosphorus compounds, including phosphonate esters, are widely used as flame retardants. The tolyl group and the phosphonate moiety in diethyl tolylphosphonate both contribute to its flame-retardant properties. Future research will focus on systematically modifying the structure, for example, by introducing different substituents on the tolyl ring or varying the ester groups, to enhance its efficacy and reduce any potential environmental impact.
Lubricant Additives: Recent studies have shown that phosphonates can act as effective antiwear additives in lubricants, particularly in biodegradable ester-based oils. bohrium.com The presence of polar functional groups on the phosphonate structure has been found to be crucial for their performance. bohrium.com By systematically altering the structure of diethyl tolylphosphonate, it may be possible to develop highly effective and environmentally friendly lubricant additives.
Optical Materials: A fascinating recent discovery is the ability of certain aromatic phosphonates to exhibit blue ultralong room temperature phosphorescence. d-nb.info The phosphonate groups play a crucial role in enabling this property. This finding opens up the exciting possibility of designing novel phosphonate-based materials for applications in lighting, displays, and bio-imaging by tuning the aromatic core and the number and position of the phosphonate groups.
Integration with Advanced Characterization Techniques for In-Situ Monitoring
The ability to monitor chemical reactions in real-time provides invaluable mechanistic insights and allows for precise process control.
In-Situ Spectroscopy: Techniques like in-situ Fourier-transform infrared (FTIR) spectroscopy can be used to follow the progress of reactions involving phosphonates. mdpi.com This allows for the identification of intermediates and the optimization of reaction conditions in real-time. For mechanochemical reactions, in-situ X-ray diffraction (XRD) and Raman spectroscopy have proven to be powerful tools for monitoring changes at both the molecular and crystalline levels. mdpi.com
Real-Time Mass Spectrometry: Advanced mass spectrometry techniques, such as Direct Analysis in Real Time (DART) and Probe Electrospray Ionization (PESI), enable the rapid and direct analysis of reaction mixtures without the need for chromatographic separation. nih.govshimadzu.com These methods can be used for the real-time monitoring of the formation of diethyl tolylphosphonate and its derivatives, providing a detailed picture of the reaction kinetics. shimadzu.com
Advanced NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Advanced techniques like 31P solid-state MAS NMR and cross-polarization (CP) experiments provide detailed information about the structure and bonding of phosphonates, including their interactions with surfaces. acs.orgoup.comlincoln.ac.nznih.gov These methods are crucial for characterizing novel materials derived from diethyl tolylphosphonate.
Q & A
Q. What are the common synthetic routes for preparing phosphonic acid diethyl esters, and what yields are typically achieved?
Phosphonic acid diethyl esters are commonly synthesized via nucleophilic substitution or condensation reactions. For example, vinyl phosphonic acid diethyl ester can react with acrylamides in the presence of NaH to form (meth)acrylamido phosphonic acid diethyl esters . Yields vary significantly depending on substituents: derivatives like [(4-nitrobenzylidene)-4-oxo-1-yl]phosphonic acid diethyl ester are isolated in 42–67% yields, while coumarin-based analogs may yield 30–50% . Optimization of reaction time, stoichiometry, and purification methods (e.g., column chromatography) is critical for reproducibility.
Q. Which spectroscopic methods are most effective for characterizing phosphonic acid diethyl esters?
Infrared (IR) spectroscopy identifies functional groups, such as P=O (1280–1260 cm⁻¹) and P-O-C (1060–1020 cm⁻¹) stretches . Nuclear magnetic resonance (NMR) is essential for structural elucidation: H NMR reveals alkyl/aryl proton environments, while C NMR and P NMR confirm phosphonate linkages. Mass spectrometry (MS) provides molecular weight validation (e.g., [M+H] peaks at 502.37 for nitro-substituted derivatives) .
Q. What are the solubility properties of phosphonic acid diethyl esters?
These esters are generally soluble in polar aprotic solvents (e.g., CHCl₃, DMF) due to their phosphonate groups. Substituents like nitro or halogen atoms enhance solubility in organic solvents but reduce water solubility. For example, bromomethyl derivatives dissolve in ethanol and chloroform . Pre-screening solubility via miscibility tests in target reaction solvents is recommended.
Q. What safety precautions are necessary when handling phosphonic acid diethyl esters?
Use personal protective equipment (gloves, goggles, lab coats) to avoid skin/eye contact. Brominated derivatives, such as (bromomethyl)phosphonic acid diethyl ester, require ventilation due to respiratory hazards . Store away from oxidizers and flames, as some esters have low boiling points (e.g., 151–153°C) .
Q. How can researchers distinguish between phosphonic acid diethyl ester derivatives chromatographically?
Reverse-phase HPLC with UV detection (e.g., at 254 nm) separates analogs based on aryl substituents. Thin-layer chromatography (TLC) using silica gel and ethyl acetate/hexane mixtures (e.g., 3:7 ratio) can resolve polar by-products. Retention factors () vary with substituent polarity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of low-yielding phosphonic acid diethyl esters?
Low yields (e.g., 4% for chromen-3-phosphonic acid diethyl ester ) often stem from steric hindrance or competing side reactions. Strategies include:
- Using excess reagents (e.g., triethylamine as a base) to drive equilibria .
- Employing high-dielectric solvents (e.g., DMF) to stabilize intermediates.
- Optimizing temperature: lower temps (0–5°C) reduce side reactions in sensitive syntheses .
Q. What strategies functionalize phosphonic acid diethyl esters for bioactive or polymerizable derivatives?
- Bioactive derivatives : Coupling with biotin via NHS ester chemistry introduces affinity tags for proteomic studies .
- Polymerizable monomers : Methacrylamido phosphonic acid diethyl esters serve as adhesive monomers in self-etching dental materials .
- Boronate esters : Introducing dioxaborolane groups (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) enables Suzuki-Miyaura cross-coupling for material science applications .
Q. What computational approaches predict the reactivity and stability of phosphonic acid diethyl esters?
Density functional theory (DFT) calculates electrophilicity indices to assess reactivity toward nucleophiles. Molecular dynamics simulations model solubility and aggregation in solvents. Topological polar surface area (TPSA) values (e.g., 35.53 Ų ) predict membrane permeability for drug design.
Q. How should researchers address discrepancies in spectroscopic data during characterization?
Contradictory IR or NMR peaks may arise from tautomerism or impurities. For example, unexpected H NMR signals in chromen derivatives suggest residual solvents or diastereomers . Solutions include:
Q. What are the environmental degradation mechanisms of phosphonic acid diethyl esters?
Hydrolysis under acidic or alkaline conditions cleaves ester bonds, releasing phosphonic acids. For example, flame-retardant analogs degrade via microbial action in soil, forming non-toxic phosphates . Accelerated aging studies (e.g., 70°C/pH 7 buffer) coupled with LC-MS monitor degradation pathways. Ecotoxicity assays (e.g., Daphnia magna mortality tests) assess environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
